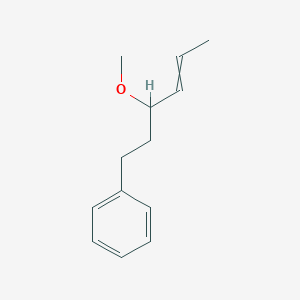
(3-Methoxyhex-4-EN-1-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxyhex-4-en-1-yl)benzene is an organic compound that belongs to the class of aromatic compounds. It features a benzene ring substituted with a (3-methoxyhex-4-en-1-yl) group. This compound is of interest due to its unique structure, which combines the aromatic stability of benzene with the reactivity of an alkene and an ether group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyhex-4-en-1-yl)benzene typically involves the alkylation of benzene with a suitable alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with (3-methoxyhex-4-en-1-yl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyhex-4-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The alkene group can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄).
Reduction: The alkene can be hydrogenated to form the corresponding alkane using hydrogen gas (H₂) and a palladium catalyst (Pd/C).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂) in the presence of catalysts
Common Reagents and Conditions
Oxidation: m-CPBA, OsO₄
Reduction: H₂, Pd/C
Substitution: HNO₃, H₂SO₄, Cl₂, Br₂
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alkanes
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
(3-Methoxyhex-4-en-1-yl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It is used in the study of enzyme-catalyzed reactions involving aromatic compounds.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals
Mechanism of Action
The mechanism of action of (3-Methoxyhex-4-en-1-yl)benzene involves its interaction with various molecular targets. The benzene ring can participate in π-π stacking interactions, while the alkene and ether groups can undergo nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Anisole: (Methoxybenzene) - Similar ether group but lacks the alkene functionality.
Styrene: (Vinylbenzene) - Contains an alkene group but lacks the ether functionality.
Phenol: (Hydroxybenzene) - Contains a hydroxyl group instead of a methoxy group.
Uniqueness
(3-Methoxyhex-4-en-1-yl)benzene is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications.
Properties
CAS No. |
53963-39-6 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-methoxyhex-4-enylbenzene |
InChI |
InChI=1S/C13H18O/c1-3-7-13(14-2)11-10-12-8-5-4-6-9-12/h3-9,13H,10-11H2,1-2H3 |
InChI Key |
UXMIYVGQZRRKMD-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(CCC1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















